molecular formula C17H24FN3O5S B2906875 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 869071-80-7

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2906875
CAS No.: 869071-80-7
M. Wt: 401.45
InChI Key: SKSHGSBPKZOYIF-UHFFFAOYSA-N
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Description

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzenesulfonyl group, an oxazinan ring, and an ethanediamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the fluorobenzenesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired application and scale of production .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the required standards for commercial use. The methods used in industrial settings are optimized for efficiency, cost-effectiveness, and environmental safety .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group and oxazinan ring play crucial roles in its binding affinity and reactivity. Detailed studies on its molecular targets and pathways are ongoing, with preliminary findings suggesting its involvement in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
  • N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide

Uniqueness

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-12(2)10-19-16(22)17(23)20-11-15-21(8-3-9-26-15)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHGSBPKZOYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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